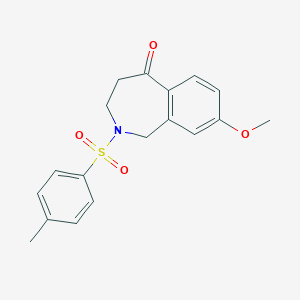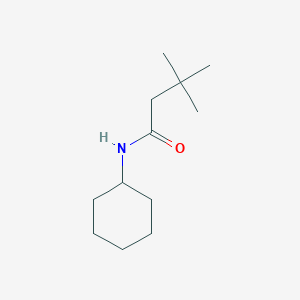
N-cyclohexyl-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3,3-dimethylbutanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2006 by researchers at the Australian National University and has since been the subject of numerous studies due to its potential as a cancer treatment.
Mechanism of Action
N-cyclohexyl-3,3-dimethylbutanamide works by binding to the DNA template strand of RNA polymerase I and preventing the initiation of transcription. This leads to a decrease in ribosomal RNA production and ultimately cell death. N-cyclohexyl-3,3-dimethylbutanamide has been shown to be selective for cancer cells, which have a higher demand for ribosomal RNA compared to normal cells.
Biochemical and Physiological Effects:
N-cyclohexyl-3,3-dimethylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage, activate the p53 pathway, and inhibit cell proliferation. N-cyclohexyl-3,3-dimethylbutanamide has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-3,3-dimethylbutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for cancer cells. However, N-cyclohexyl-3,3-dimethylbutanamide has some limitations as well. It has a short half-life in vivo and can be toxic at high concentrations.
Future Directions
There are several future directions for research on N-cyclohexyl-3,3-dimethylbutanamide. One area of research is the development of N-cyclohexyl-3,3-dimethylbutanamide analogs with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to N-cyclohexyl-3,3-dimethylbutanamide treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclohexyl-3,3-dimethylbutanamide in humans.
In conclusion, N-cyclohexyl-3,3-dimethylbutanamide is a promising small molecule inhibitor with potential as a cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-cyclohexyl-3,3-dimethylbutanamide involves several steps. The first step is the synthesis of 3,3-dimethylbutyraldehyde from 2-methylpropanal. This is followed by a reaction with cyclohexylamine to form N-cyclohexyl-3,3-dimethylbutanamine. The final step is the conversion of the amine to the amide using acetic anhydride.
Scientific Research Applications
N-cyclohexyl-3,3-dimethylbutanamide has been studied extensively for its potential as a cancer treatment. It has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. N-cyclohexyl-3,3-dimethylbutanamide works by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and ultimately cell death.
properties
CAS RN |
7473-22-5 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-cyclohexyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,13,14) |
InChI Key |
QKFUDYIYOWGUJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1CCCCC1 |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCCC1 |
Other CAS RN |
7473-22-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



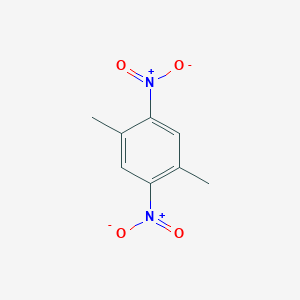
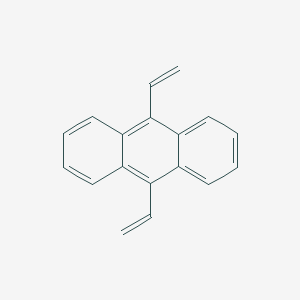


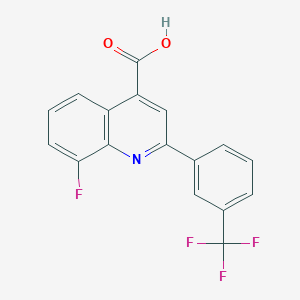


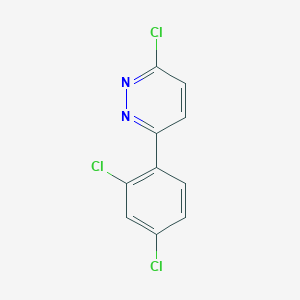

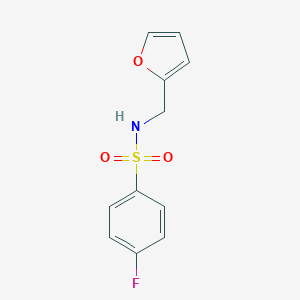
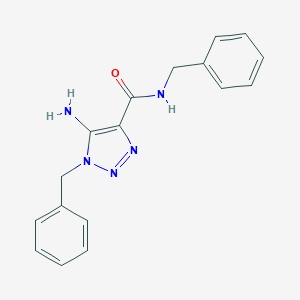
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B180872.png)

